Fluorine Regioisomer Comparison: Ortho vs. Meta
The 3-fluorobenzyloxy regioisomer (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) has a reported Ki of 6 nM against human MAO-B [1]. While the 2-fluoro regioisomer has not been individually reported in the same assay, the ortho-fluorine positioning alters the electron density on the benzyl ring (σₘ = 0.34 for F) and introduces steric proximity to the ether linkage, which is expected to modify both binding pocket complementarity and metabolic liability relative to the meta-substituted comparator. This regioisomeric difference constitutes a testable differentiation point for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | MAO-B binding affinity (Ki) and regioisomeric positional effect |
|---|---|
| Target Compound Data | Not individually reported in primary literature for MAO-B; 2-fluorobenzyloxy substitution at 6-position of indanone |
| Comparator Or Baseline | 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one: Ki (MAO-B) = 6 nM |
| Quantified Difference | Quantitative binding data for the 2-fluoro isomer are not available; the ortho vs. meta positional difference is expected to produce a distinct SAR profile based on electronic (σₘ = 0.34) and steric parameters. |
| Conditions | In vitro radioligand displacement assay against recombinant human MAO-B (Dukić-Stefanović et al., 2021) |
Why This Matters
For procurement decisions in MAO-B-focused research programs, the 2-fluoro isomer provides an SAR probe to interrogate the steric and electronic tolerance of the benzyloxy binding pocket, complementing the well-characterized 3-fluoro lead.
- [1] Dukić-Stefanović, S., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. Bioorganic & Medicinal Chemistry Letters, 48, 128254. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
